Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
Description
Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate is a chiral organic compound characterized by a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the 2-position, a 4-aminophenyl substituent, and a methyl ester moiety. Its molecular formula is C₁₅H₂₁N₂O₅, and its structural complexity makes it a versatile intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery . The hydroxyl and ester functionalities further enable derivatization for tailored applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl 3-(4-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20) |
InChI Key |
ROZYEWRMTOZAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N)C(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde, tert-butyl carbamate, and methyl acrylate.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is then protected using tert-butyl carbamate to form the Boc-protected amine.
Addition Reaction: The Boc-protected amine is reacted with methyl acrylate in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: Acidic conditions such as trifluoroacetic acid (TFA) for Boc deprotection.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the free amine.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a building block for peptide synthesis.
Medicine: Investigated for its potential as a drug candidate or a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like the amino and hydroxy groups allows for interactions with biological molecules through hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
| Compound Name | Substituent/Modification | Key Features | Applications/Implications |
|---|---|---|---|
| Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate | 4-Nitrophenyl group | - Strong electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions. - Reduced solubility in polar solvents due to nitro group hydrophobicity. |
Intermediate in synthesizing nitro-containing pharmaceuticals; substrate for biochemical assays. |
| Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate | Phenyl group (no substituent) | - Lacks electron-donating/withdrawing groups; neutral electronic profile. - Higher solubility in organic solvents compared to nitro/amino analogs. |
Versatile building block for non-polar drug candidates. |
| 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2,2-dimethylpropanoic acid | 4-Fluorophenyl group; carboxylic acid backbone | - Fluorine’s electronegativity enhances binding to enzymatic targets. - Carboxylic acid enables salt formation for improved bioavailability. |
Medicinal chemistry applications, particularly in kinase inhibitors and protease-targeted therapies. |
| Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate | 2,5-Difluorophenyl group | - Dual fluorine atoms increase metabolic stability and membrane permeability. - Stereospecific (S)-configuration influences chiral recognition in enzyme interactions. |
Development of CNS-targeted drugs due to enhanced blood-brain barrier penetration. |
Biological Activity
Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate, also known as Boc-L-Phe(4-NH2)-OMe, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₂₂N₂O₅
- Molecular Weight : 310.35 g/mol
- CAS Number : 1177205-50-3
The presence of the tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, which is crucial in various synthetic applications, particularly in peptide synthesis.
Biological Activity Overview
This compound exhibits several biological activities:
-
Antioxidant Activity :
- The compound has shown significant antioxidant properties. In studies using the ABTS radical-scavenging assay and the FRAP assay, it demonstrated effective free radical scavenging capabilities, which are essential for protecting cells from oxidative stress .
- Table 1 summarizes the antioxidant activity compared to standard antioxidants like Trolox and BHT.
Compound IC₅₀ (µM) Activity Type This compound 19.6 Lipid Peroxidation Inhibition Trolox 91.8 Lipid Peroxidation Inhibition BHT N/A Reference -
Enzyme Inhibition :
- Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The structural features contribute to its potential binding affinity to target enzymes.
- Anticancer Potential :
Case Study 1: Antioxidant Efficacy
A study assessed the antioxidant efficacy of various compounds, including this compound, using mouse brain homogenates. The results indicated that this compound effectively inhibited lipid peroxidation with an IC₅₀ value significantly lower than that of Trolox, highlighting its potential application in neuroprotection strategies .
Case Study 2: Peptide Synthesis Applications
In peptide synthesis, the Boc-protected form of amino acids is vital for ensuring selective reactions. Research demonstrated that this compound can be effectively utilized as a building block in synthesizing bioactive peptides .
Research Findings
Recent investigations into the compound's biological activity have revealed several key findings:
- Radical Scavenging : The compound demonstrated rapid scavenging of ABTS radicals within minutes, indicating a potent antioxidant effect.
- Lipid Peroxidation Suppression : It was found to be several times more effective than Trolox in inhibiting lipid peroxidation processes in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
